Nanomolar sEH Inhibitory Potency of Downstream Urea Derivatives vs. Other Spirocyclic Chemotypes
The 4-amino-1-oxa-9-azaspiro[5.5]undecane scaffold, accessed via Boc-deprotection of the target compound, yielded the eutomer (+)-22 which demonstrated an IC50 of 4.99 ± 0.18 nM against recombinant human sEH [1]. In contrast, earlier urea-based sEH inhibitors built on a 1-aza-spiro[5.5]undecane scaffold (exemplified by compound 6b in the Krasavin 2016 series) showed IC50 values of 0.57 μM (570 nM) against the same enzyme, representing an approximately 114-fold loss in potency [2]. The origin of this potency advantage lies in the ether oxygen of the 1-oxa-9-aza scaffold, which participates in a key hydrogen-bond network with the sEH active site as confirmed by the protein-ligand crystal structure (PDB: 6FR2) [1].
| Evidence Dimension | sEH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.99 ± 0.18 nM ((+)-22, eutomer derived from target scaffold) |
| Comparator Or Baseline | IC50 = 0.57 μM (1-aza-spiro[5.5]undecane urea inhibitor 6b) |
| Quantified Difference | ~114-fold improvement in potency for the 1-oxa-9-aza scaffold |
| Conditions | Recombinant human sEH; fluorescent substrate PHOME assay; pH 7.4 |
Why This Matters
For medicinal chemistry teams procuring spirocyclic building blocks, the 1-oxa-9-aza scaffold embedded in the target compound provides a validated path to sub-nanomolar sEH inhibitors, whereas alternative spirocyclic amines (e.g., 1-aza or carbocyclic systems) consistently yield >100-fold weaker inhibition, making them unsuitable for lead optimization campaigns targeting sEH.
- [1] Lukin, A., et al. Discovery of polar spirocyclic orally bioavailable urea inhibitors of soluble epoxide hydrolase. Bioorganic Chemistry 80, 655-667 (2018). PMID: 30059891. View Source
- [2] Krasavin, M., et al. Synthesis and biological evaluation of novel 1-aza-spiro[5.5]undecane-based urea inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry 24(14), 3179-3189 (2016). View Source
